molecular formula C15H15F3N2O4 B2720571 3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one CAS No. 2097893-86-0

3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one

Cat. No.: B2720571
CAS No.: 2097893-86-0
M. Wt: 344.29
InChI Key: NHNBNEATECFFRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one is a complex organic compound featuring a trifluoromethoxy group attached to a benzoyl moiety, which is further connected to a pyrrolidine ring and an oxazolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one typically involves multiple steps:

    Formation of the Benzoyl Intermediate:

    Pyrrolidine Ring Formation: The benzoyl intermediate is then reacted with a suitable amine to form the pyrrolidine ring. This step often requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the ring closure.

    Oxazolidinone Formation: The final step involves the cyclization of the pyrrolidine derivative with an appropriate isocyanate to form the oxazolidinone ring. This reaction is typically carried out under mild conditions to prevent decomposition of the intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one serves as a versatile building block for the construction of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold for drug design.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals and other specialty chemicals. Its unique properties make it suitable for applications requiring high stability and specific reactivity.

Mechanism of Action

The mechanism of action of 3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and selectivity, while the oxazolidinone ring can provide additional interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    3-{1-[4-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

    3-{1-[4-(Methoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one: Similar structure but with a methoxy group instead of trifluoromethoxy.

Uniqueness

The presence of the trifluoromethoxy group in 3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it particularly valuable in applications where these properties are desired.

Properties

IUPAC Name

3-[1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O4/c16-15(17,18)24-12-3-1-10(2-4-12)13(21)19-6-5-11(9-19)20-7-8-23-14(20)22/h1-4,11H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNBNEATECFFRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCOC2=O)C(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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